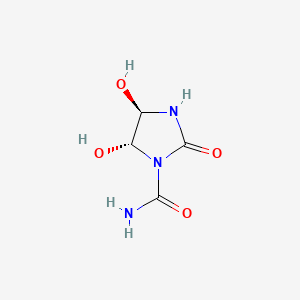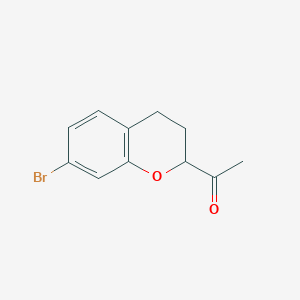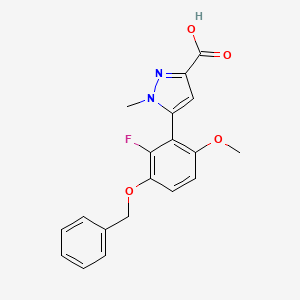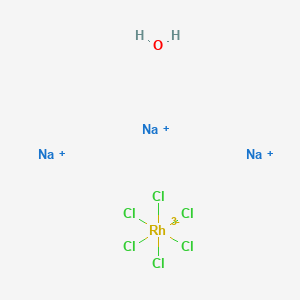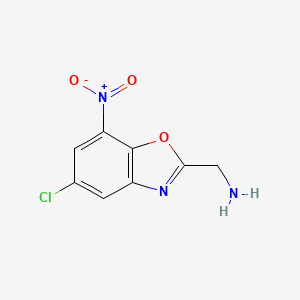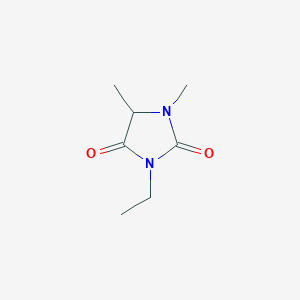
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid typically involves the bromination of a precursor compound, followed by a series of condensation and oxidation reactions. One common method includes the bromination of phenylacetic acid derivatives, followed by aldol condensation with acetylacetone under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the keto group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylacetic acid: Similar in structure but lacks the keto and enoic acid functionalities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains a bromophenyl group but differs in the core structure and functional groups.
4-Bromophenyl 4-bromobenzoate: Shares the bromophenyl moiety but has different substituents and properties.
Uniqueness: (2E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid is unique due to its combination of a bromophenyl group with a keto and enoic acid moiety, which imparts distinct chemical reactivity and potential biological activities not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C10H7BrO3 |
|---|---|
Molekulargewicht |
255.06 g/mol |
IUPAC-Name |
(E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14)/b5-4+ |
InChI-Schlüssel |
JDXFDXTZXXJCQT-SNAWJCMRSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)

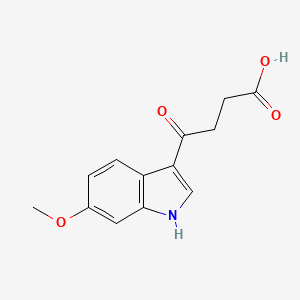
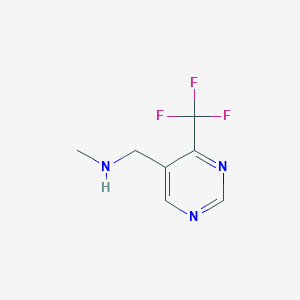
![2-methyl-3,6-dihydroimidazo[4,5-e]benzimidazole](/img/structure/B15199771.png)
